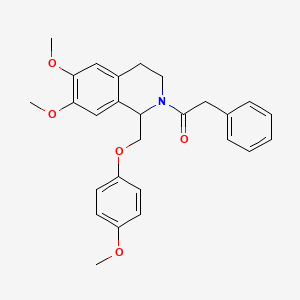

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

Description

Properties

IUPAC Name |

1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO5/c1-30-21-9-11-22(12-10-21)33-18-24-23-17-26(32-3)25(31-2)16-20(23)13-14-28(24)27(29)15-19-7-5-4-6-8-19/h4-12,16-17,24H,13-15,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRPCCSXFAXINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone, also known as 1-{6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one, is the NR2C/NR2D subunit containing NMDA receptors. These receptors play a crucial role in the transmission of signals in the brain, particularly in learning and memory.

Mode of Action

This compound acts as a positive allosteric modulator of NR2C/NR2D subunit containing NMDA receptors. It increases the channel opening frequency of recombinant NR2C or NR2D containing receptors by two-fold, with no effect on NR2A or NR2B subtypes.

Biochemical Pathways

It is known that the compound’s action on nmda receptors can influence various downstream effects, including synaptic plasticity and neuronal excitability.

Pharmacokinetics

It is soluble in dmso at a concentration of at least 10 mg/ml when warmed to 60 °c This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of NMDA receptors. By increasing the frequency of channel opening in certain NMDA receptor subtypes, the compound can enhance the transmission of signals in the brain, potentially influencing processes such as learning and memory.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where this solvent is present. Additionally, the compound’s stability may be affected by temperature, as it is soluble in DMSO at higher temperatures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The target’s (4-methoxyphenoxy)methyl group introduces steric bulk and additional methoxy groups compared to 6i (phenyl) or 6m (benzyl). This may enhance receptor selectivity or solubility.

- Methoxy Group Consistency : All compounds share 6,7-dimethoxy groups, with ¹H-NMR peaks at ~3.7–3.9 ppm, confirming their electron-donating nature .

- Elemental Analysis: Minor discrepancies in calculated vs. found values (e.g., 6i’s carbon content) suggest synthesis impurities or hydration effects .

Pharmacological Analogs: GluN2C/D NMDA Receptor Potentiators

highlights the target compound (1) alongside CIQ (2) and HON0001 (3) as modulators of GluN2C/D-containing NMDA receptors .

Table 2: Pharmacological Structural Comparisons

Functional Implications: The target’s 4-methoxyphenoxy group may improve blood-brain barrier penetration compared to CIQ, which lacks this moiety. The phenylethanone group could stabilize interactions with receptor hydrophobic pockets .

Ethanone Derivatives from Hydroxyacetophenone Studies

lists phenylethanone analogs with hydroxyl or halogen substituents, providing insights into substituent effects:

Table 3: Ethanone Substituent Comparisons

Research Findings and Implications

- Structural Optimization: The target’s design integrates methoxy and phenoxy groups to balance lipophilicity and receptor engagement, addressing limitations of earlier analogs (e.g., 6i’s simpler phenyl group) .

- Pharmacological Potential: As a GluN2C/D potentiator, the compound’s substituents may enhance selectivity over off-target NMDA receptor subtypes, though in vitro assays are needed to confirm .

- Synthetic Challenges : Elemental analysis discrepancies in analogs (e.g., 6i) highlight the need for rigorous purification in future syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.